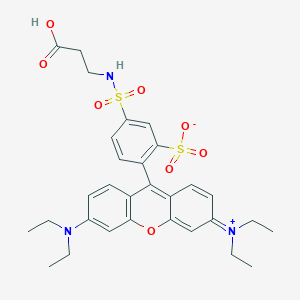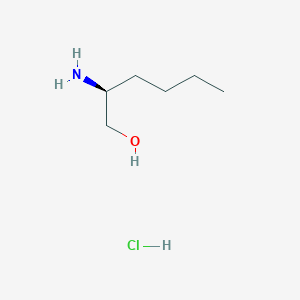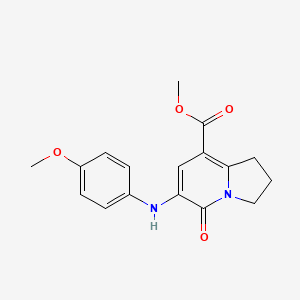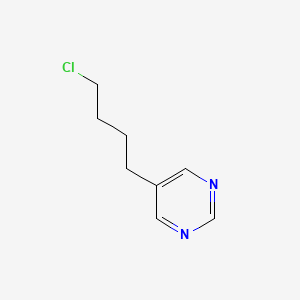![molecular formula C5H4N2OS B13115279 [1,3]Oxathiolo[5,4-d]pyrimidine CAS No. 28648-33-1](/img/structure/B13115279.png)
[1,3]Oxathiolo[5,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Oxathiolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused ring system containing both oxygen and sulfur atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxathiolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Oxathiolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
[1,3]Oxathiolo[5,4-d]pyrimidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [1,3]Oxathiolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have suggested that this compound can interact with targets such as vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[5,4-d]pyrimidine: Similar in structure but contains an oxygen atom instead of sulfur.
Thiazolo[5,4-d]pyrimidine: Contains a sulfur atom in a different position within the ring system.
Uniqueness
[1,3]Oxathiolo[5,4-d]pyrimidine is unique due to the presence of both oxygen and sulfur atoms in its fused ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
28648-33-1 |
|---|---|
Formule moléculaire |
C5H4N2OS |
Poids moléculaire |
140.17 g/mol |
Nom IUPAC |
[1,3]oxathiolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C5H4N2OS/c1-4-5(7-2-6-1)8-3-9-4/h1-2H,3H2 |
Clé InChI |
VSYOBOVTVAXTCL-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=NC=NC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenethylamino-[1,3,5]triazine-2,4-diol](/img/structure/B13115197.png)

![6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13115208.png)





![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)





